molecular formula C4H9ClN2O B14117718 N'-oxidanylcyclopropanecarboximidamide hydrochloride

N'-oxidanylcyclopropanecarboximidamide hydrochloride

Cat. No.: B14117718
M. Wt: 136.58 g/mol
InChI Key: CJLAICCBOIZZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) is a chemical compound with the molecular formula C4H8N2O·HCl It is known for its unique structure, which includes a cyclopropane ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) typically involves the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as metalloproteases. The hydroxylamine group chelates metal ions in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Similar structure but lacks the hydroxylamine group.

    Cyclopropanecarboximidamide: Similar structure but lacks the hydroxyl group.

    Hydroxylamine derivatives: Compounds with similar hydroxylamine functionality but different core structures.

Uniqueness

Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) is unique due to the presence of both the cyclopropane ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

N'-hydroxycyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H

InChI Key

CJLAICCBOIZZFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.